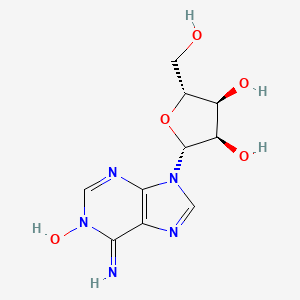

adenosine-N-oxide

Description

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-8-5-9(13-3-15(8)19)14(2-12-5)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10-11,16-19H,1H2/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFLZHVITNUFMV-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN(C2=N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-92-9 | |

| Record name | Adenosine N1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adenosine N1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3CSJ5RMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Biosynthesis of Adenosine-N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-N-oxide, a derivative of the ubiquitous nucleoside adenosine, is a molecule of significant interest in biochemical and pharmacological research. Featuring an oxygen atom bonded to the N1 position of the adenine ring, this modification alters its chemical properties and biological activity compared to its parent molecule. This compound has been identified in natural sources, such as royal jelly, and has demonstrated noteworthy biological effects, including anti-inflammatory and antiviral activities.[1] This technical guide provides an in-depth overview of the chemical synthesis and the current understanding of the biosynthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through the direct oxidation of adenosine. A well-documented method involves the use of hydrogen peroxide in an acidic medium, which facilitates the N-oxidation of the adenine ring.

Experimental Protocol: Oxidation of Adenosine using Hydrogen Peroxide

This protocol is adapted from a previously described method for the preparation of this compound.[1]

Materials:

-

Adenosine

-

Acetic acid

-

30% Hydrogen peroxide solution

-

5% Palladium on carbon

-

Ethanol

Procedure:

-

Suspend 20 g of adenosine in 1 L of acetic acid.

-

To this suspension, add 100 mL of 30% hydrogen peroxide solution.

-

Stir the mixture at room temperature for 5 days.

-

After the reaction period, decompose the excess hydrogen peroxide by adding 5 g of 5% palladium on carbon to the mixture.

-

Separate the palladium on carbon catalyst by filtration.

-

Desiccate the filtrate under reduced pressure.

-

Crystallize the this compound product by adding ethanol to the residue.

-

Isolate the crystals by filtration.

Data Presentation:

| Parameter | Value |

| Starting Material | Adenosine (20 g) |

| Oxidizing Agent | 30% Hydrogen Peroxide (100 mL) |

| Solvent | Acetic Acid (1 L) |

| Reaction Time | 5 days |

| Reaction Temperature | Room Temperature |

| Catalyst for Quenching | 5% Palladium on Carbon (5 g) |

| Purification Method | Crystallization from Ethanol |

| Yield | Not explicitly stated in the source text |

Note: While the referenced protocol provides a detailed procedure, the final yield of the synthesized this compound is not specified.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic methods.

Spectroscopic Data: [1]

-

ESI-MS: m/z 284.15 [M + H]⁺

-

¹H-NMR (DMSO-d₆, 300 MHz) δ ppm: 8.663 (s, 1H), 8.565 (s, 1H), 7.5 - 9.0 (br, 2H), 5.885 (d, J = 5.4, 1H), 5.546 (d, J = 4.8, 1H), 5.240 (d, J = 3.3, 1H), 5.059 (bs, 1H), 4.530 (bd, J = 4.8, 1H), 4.148 (bd, J = 3.0, 1H), 3.946 (bd, J = 3.6, 1H), 3.670 (m, 1H), 3.553 (m, 1H)

-

¹³C-NMR (DMSO-d₆, 300 MHz) δ ppm: 143.28, 142.41, 148.32, 141.92, 118.82, 87.43, 85.49, 73.75, 70.13, 61.15

Synthesis Workflow

Biosynthesis of this compound

The precise enzymatic pathway for the biosynthesis of this compound has not been fully elucidated. However, its presence in natural sources suggests that biological mechanisms for its formation exist. The current evidence points towards a potential role of non-enzymatic oxidation under conditions of cellular oxidative stress.

Natural Occurrence

This compound has been isolated from royal jelly, the nutrient-rich secretion of honeybees.[1] This finding indicates that insects, such as honeybees, possess the metabolic machinery or are exposed to conditions that lead to the formation of this compound.

Formation under Oxidative Stress

Research has shown that adenine bases within DNA can be oxidized to adenine N1-oxide under non-radical conditions, for instance, by hydrogen peroxide. The presence of 2'-deoxyadenosine N1-oxide has been detected in the DNA of Proteus mirabilis cells, with its levels increasing upon exposure to hydrogen peroxide. This suggests that this compound could be formed as a consequence of oxidative damage to nucleic acids or the free nucleoside pool within cells.

The cellular environment contains various reactive oxygen species (ROS) that can potentially oxidize adenosine. While specific enzymes that catalyze the N-oxidation of adenosine have not been definitively identified, the possibility of non-enzymatic oxidation or oxidation as a byproduct of other enzymatic activities, such as those involving peroxidases or cytochrome P450 enzymes, remains an area for further investigation.

Hypothetical Biosynthetic Pathway

Given the current lack of evidence for a dedicated enzymatic pathway, a hypothetical route for the biosynthesis of this compound involves the non-enzymatic oxidation of adenosine by reactive oxygen species generated during normal metabolic processes or under conditions of oxidative stress.

Conclusion

The chemical synthesis of this compound is a well-established process, with direct oxidation of adenosine providing a straightforward route to this valuable compound. In contrast, the biological formation of this compound is less understood. While its natural occurrence is confirmed, the evidence to date suggests a likely role for non-enzymatic oxidation under physiological conditions of oxidative stress, rather than a specific, dedicated enzymatic pathway. Further research is required to elucidate the precise mechanisms of this compound biosynthesis in various organisms. This knowledge will be crucial for understanding its physiological roles and for harnessing its therapeutic potential.

References

Adenosine-N-Oxide: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-N-oxide (ANO), a derivative of the endogenous nucleoside adenosine, is a molecule of growing interest in the fields of biochemistry, pharmacology, and drug development.[1] Characterized by the presence of an oxygen atom on the N1 position of the adenine ring, this modification significantly alters its chemical and biological properties compared to its parent compound.[1] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, summarizing key data, outlining experimental protocols, and visualizing relevant biological pathways.

Chemical Properties

This compound is a white to off-white solid that is soluble in water and other polar solvents, a characteristic attributed to its polar nature arising from the hydroxyl groups and the nitrogen atom.[1] The introduction of the N-oxide functionality modifies the electronic structure of the purine ring system, influencing its reactivity and biological interactions.

General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 146-92-9 | [1] |

| Molecular Formula | C₁₀H₁₃N₅O₅ | [1] |

| Molecular Weight | 283.24 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water and other polar solvents. Soluble in DMSO. | [1][3] |

| Melting Point | 155 °C | [4] |

| pKa (Predicted) | 13.03 ± 0.70 | [4] |

| UV λmax | 259 nm (for adenosine) | [5] |

Stability

The stability of this compound is a critical factor for its handling, storage, and potential therapeutic applications. Its stability is influenced by both enzymatic and physicochemical factors such as pH and temperature.[1]

Enzymatic Stability

A key feature of this compound is its resistance to deamination by adenosine deaminase, an enzyme that rapidly degrades adenosine to inosine.[6] This enhanced stability significantly prolongs its biological half-life compared to adenosine.[6]

Physicochemical Stability

Storage Recommendations: For short-term storage (days to weeks), keeping this compound dry, dark, and at 0 - 4°C is recommended. For long-term storage, -20°C is advisable.[2]

Synthesis and Degradation

Synthesis

The synthesis of this compound is typically achieved through the oxidation of adenosine. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent. The reaction selectively oxidizes the N1 position of the adenine ring.

A general representation of the synthesis is as follows: Adenosine + Oxidizing Agent (e.g., m-CPBA) → this compound

One documented procedure involves the oxidation of adenosine to its N1-oxide as an intermediate step in the synthesis of labeled guanosine.[8]

Degradation

As previously mentioned, this compound is resistant to enzymatic degradation by adenosine deaminase.[6] However, chemical degradation can occur under certain conditions. For instance, treatment of acylated adenosine N-oxides with carboxylic anhydrides and thiophenol can lead to the opening of the pyrimidine ring.[9] Further research is needed to fully elucidate the degradation pathways of this compound under various physiological and environmental conditions.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, most notably as an anti-inflammatory agent. It has been shown to inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated macrophages.[10]

The anti-inflammatory effects of this compound are mediated through the PI3K/Akt/GSK-3β signaling pathway.[10] Upon stimulation, this compound upregulates the phosphorylation of Akt and its downstream target, glycogen synthase kinase-3β (GSK-3β).[10] The phosphorylation of GSK-3β at Ser9 is known to negatively regulate the inflammatory response induced by lipopolysaccharide (LPS).[10]

Caption: PI3K/Akt/GSK-3β signaling pathway activated by this compound.

Experimental Protocols

Stability of this compound in the Presence of Adenosine Deaminase

This protocol is adapted from a study demonstrating the resistance of this compound to adenosine deaminase.[6]

Objective: To assess the stability of this compound in the presence of adenosine deaminase compared to adenosine.

Materials:

-

This compound (ANO)

-

Adenosine

-

Adenosine deaminase enzyme (e.g., 6.7 U/L)

-

Potassium phosphate buffer (53.3 mM) containing 0.003% bovine serum albumin

-

Incubator at 37°C

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., ODS AQ-303)

Procedure:

-

Prepare solutions of ANO and adenosine in the potassium phosphate buffer.

-

Add adenosine deaminase enzyme to each solution.

-

Incubate the mixtures at 37°C.

-

At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixtures.

-

Analyze the concentration of ANO, adenosine, and inosine in the aliquots by reverse-phase HPLC.

Expected Outcome: The concentration of this compound will remain relatively constant over the incubation period, while the concentration of adenosine will decrease with a corresponding increase in the concentration of inosine.

Caption: Experimental workflow for assessing the stability of this compound.

Quantification of this compound by HPLC

The following is a general HPLC method that can be adapted for the analysis of this compound, based on established protocols for adenosine and other nucleosides.[11]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

Mobile Phase:

-

A gradient elution is often effective.

-

Solvent A: 0.1 M potassium phosphate buffer, pH 7.0.

-

Solvent B: Acetonitrile.

-

A typical gradient might be a linear increase in Solvent B.

Method Parameters:

-

Flow rate: 1.0 mL/min.

-

Column temperature: 30°C.

-

Detection wavelength: ~260 nm (based on adenosine's absorbance maximum, should be optimized for this compound).

-

Injection volume: 10-20 µL.

Procedure:

-

Prepare standard solutions of this compound of known concentrations.

-

Prepare samples for analysis, ensuring they are filtered to remove particulates.

-

Inject standards to create a calibration curve.

-

Inject samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

Conclusion

This compound presents a compelling profile for researchers in drug discovery and development. Its enhanced stability compared to adenosine, coupled with its potent anti-inflammatory properties, makes it a promising candidate for further investigation. This guide has provided a comprehensive overview of its known chemical properties and stability, along with relevant experimental protocols and a visualization of its primary signaling pathway. Further research into its quantitative stability, detailed degradation pathways, and full toxicological profile will be crucial for its potential translation into therapeutic applications.

References

- 1. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 71. Experiments on the synthesis of purine nucleosides. Part XVI. 9-β-d-Mannopyranosidoadenine. A proof of the location of the sugar residue in adenosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. adenosine N1-oxide(146-92-9) 1H NMR spectrum [chemicalbook.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Adenosine-N-Oxide: A Comprehensive Technical Guide to its Biological Role and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine-N-oxide (ANO), a naturally occurring derivative of adenosine found in substances like royal jelly, is emerging as a molecule of significant interest in biomedical research and drug development. Unlike its parent nucleoside, ANO exhibits enhanced stability and potent biological activities, particularly in the realm of inflammation and cellular signaling. This technical guide provides an in-depth exploration of the biological role and function of ANO, with a focus on its anti-inflammatory properties and underlying molecular mechanisms. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further investigation and therapeutic application of this promising compound.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in numerous physiological processes by activating four G-protein-coupled adenosine receptors (ARs): A1, A2A, A2B, and A3.[1] It is a potent endogenous anti-inflammatory and immunoregulatory molecule.[1] However, the therapeutic utility of adenosine is severely limited by its short half-life in the bloodstream, as it is rapidly metabolized by adenosine deaminase (ADA) into inosine.[1] this compound (ANO), an oxidized derivative of adenosine at the N1 position of the adenine base, has garnered attention as a stable analog that is resistant to deamination by ADA.[1] This enhanced stability allows for more sustained biological effects, making ANO a compelling candidate for therapeutic development.

This guide will delve into the chemical properties, biological functions, and mechanisms of action of ANO, with a particular emphasis on its potent anti-inflammatory effects. We will explore its modulation of key signaling pathways, present quantitative data on its activity, and provide detailed experimental methodologies for its study.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in water and other polar solvents.[2] Its chemical structure is characterized by the addition of an oxygen atom to the N1 position of the adenine ring of adenosine.

| Property | Value |

| CAS Number | 146-92-9 |

| Molecular Formula | C₁₀H₁₃N₅O₅ |

| Molecular Weight | 283.24 g/mol |

| Appearance | Solid powder |

| Purity | >98% |

| Solubility | Soluble in water |

| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 300 MHz) δ ppm: 8.663 (s, 1H), 8.565 (s, 1H), 7.5 - 9.0 (br, 2H), 5.885 (d, J = 5.4, 1H), 5.546 (d, J = 4.8, 1H), 5.240 (d, J = 3.3, 1H), 5.059 (bs, 1H), 4.530 (bd, J = 4.8, 1H), 4.148 (bd, J = 3.0, 1H), 3.946 (bd, J = 3.6, 1H), 3.670 (m, 1H), 3.553 (m, 1H)[1]

-

¹³C NMR (DMSO-d₆, 300 MHz) δ ppm: 143.28, 142.41, 148.32, 141.92, 118.82, 87.43, 85.49, 73.75, 70.13, 61.15[1]

-

ESI-MS m/z: 284.15 [M + H]⁺[1]

Biological Role and Function

The primary biological function of ANO that has been extensively studied is its potent anti-inflammatory activity. It has been shown to be superior to adenosine in suppressing the secretion of a broad spectrum of pro-inflammatory cytokines.[3]

Anti-inflammatory Effects

ANO has demonstrated significant anti-inflammatory effects both in vitro and in vivo. It effectively inhibits the secretion of key inflammatory mediators from activated immune cells.

Quantitative Data on Cytokine Inhibition:

Studies on lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages and the human monocytic cell line THP-1 have quantified the inhibitory effects of ANO on the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

| Cell Line | Stimulant | Cytokine | ANO Concentration (µM) | % Inhibition |

| Mouse Peritoneal Macrophages | LPS | TNF-α | 1 | ~50% |

| IL-6 | 1 | ~40% | ||

| THP-1 | LPS + IFN-γ | TNF-α | 4.9 (EC₅₀) | 50% |

| IL-6 | Not specified | Not specified |

Data synthesized from[4]

Notably, much higher concentrations of adenosine are required to achieve the same level of inhibition as ANO.[4] The potent anti-inflammatory activity of ANO is not solely attributable to its resistance to adenosine deaminase.[3]

Stability in the Presence of Adenosine Deaminase

A key advantage of ANO over adenosine is its resistance to degradation by adenosine deaminase (ADA). This enzymatic stability contributes to its prolonged and more potent biological effects.

Comparative Stability of ANO and Adenosine:

| Compound (10 µM) | Incubation Time (hours) | % Remaining in Culture Medium with 10% FBS |

| ANO | 6 | ~100% |

| 24 | ~100% | |

| Adenosine | 6 | 0% |

| 24 | 0% |

Data synthesized from[1]

Role in Endotoxin Shock

In an in vivo model of endotoxin shock induced by LPS in mice, intravenous administration of ANO significantly reduced lethality.[1] This protective effect is likely a consequence of its potent anti-inflammatory properties observed in vitro.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound are mediated through the modulation of specific intracellular signaling pathways. A key pathway identified is the PI3K/Akt/GSK-3β signaling cascade.

The PI3K/Akt/GSK-3β Signaling Pathway

ANO has been shown to up-regulate the phosphorylation of Akt (at Ser473) and its downstream target, glycogen synthase kinase-3β (GSK-3β) (at Ser9).[5] The phosphorylation of GSK-3β at Ser9 is known to negatively regulate the LPS-induced inflammatory response.[5] This suggests that ANO exerts its anti-inflammatory effects, at least in part, by activating the PI3K/Akt pathway, leading to the inhibitory phosphorylation of GSK-3β.

Quantitative Data on Protein Phosphorylation:

Western blot analysis of LPS-stimulated RAW264.7 cells treated with ANO has provided quantitative insights into the activation of the PI3K/Akt/GSK-3β pathway.

| Protein | ANO Concentration (µM) | Fold Increase in Phosphorylation (relative to total protein) |

| p-Akt (Ser473) | 5 | Significant increase |

| p-GSK-3β (Ser9) | 5 | Significant increase |

Data synthesized from[6]

Interestingly, ANO does not appear to affect the phosphorylation of MAP kinase family members (ERK1/2, p38, JNK) or NF-κB p65 in LPS-stimulated macrophages.[5]

Figure 1: Proposed PI3K/Akt/GSK-3β signaling pathway modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.

Synthesis of this compound

A general method for the synthesis of this compound involves the oxidation of adenosine.[7]

Materials:

-

Adenosine

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

-

Solvent (e.g., acetic acid, water)

-

Purification system (e.g., column chromatography)

Protocol:

-

Dissolve adenosine in a suitable solvent.

-

Add the oxidizing agent (e.g., m-CPBA) to the solution.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

-

Characterize the final product using NMR and mass spectrometry.

In Vitro Anti-inflammatory Assay: Cytokine Secretion

This protocol describes the measurement of TNF-α and IL-6 secretion from LPS-stimulated murine macrophages.

Materials:

-

Murine macrophage cell line (e.g., RAW264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (ANO)

-

ELISA kits for mouse TNF-α and IL-6

Protocol:

-

Seed RAW264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of ANO (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each ANO concentration relative to the LPS-only control.

Western Blot Analysis of PI3K/Akt/GSK-3β Pathway Activation

This protocol outlines the detection of phosphorylated Akt and GSK-3β in cell lysates.

Materials:

-

RAW264.7 cells

-

LPS

-

ANO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK-3β (Ser9), anti-total GSK-3β, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

Western blotting equipment

Protocol:

-

Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with ANO and/or LPS for the desired time (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Endotoxin Shock Model

This protocol describes an animal model to assess the protective effects of ANO against LPS-induced lethality.

Materials:

-

Male BALB/c mice (8-10 weeks old)

-

LPS

-

This compound (ANO)

-

Sterile saline

Protocol:

-

Acclimatize the mice for at least one week before the experiment.

-

Administer ANO (e.g., 10 mg/kg) or vehicle (saline) to the mice via intravenous or intraperitoneal injection.

-

After a short pre-treatment period (e.g., 30 minutes), inject a lethal dose of LPS (e.g., 15-20 mg/kg, intraperitoneally).

-

Monitor the survival of the mice for a period of 72 hours.

-

Record the time of death for each animal.

-

Analyze the survival data using Kaplan-Meier survival curves and log-rank tests.

Figure 2: General experimental workflow for evaluating the anti-inflammatory effects of ANO.

Potential for Drug Development

The unique properties of this compound, particularly its enhanced stability and potent anti-inflammatory effects, position it as a promising candidate for drug development. Its ability to modulate the PI3K/Akt/GSK-3β pathway suggests potential therapeutic applications in a range of inflammatory and immune-related disorders.

Potential Therapeutic Areas:

-

Sepsis and Septic Shock: The demonstrated efficacy of ANO in reducing lethality in an endotoxin shock model highlights its potential as a therapeutic agent for sepsis.

-

Autoimmune Diseases: By suppressing pro-inflammatory cytokine production, ANO could be beneficial in the treatment of autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease.

-

Neuroinflammatory Disorders: The PI3K/Akt signaling pathway is also implicated in neuroinflammation, suggesting a potential role for ANO in neurodegenerative diseases with an inflammatory component.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of ANO, as well as its safety profile in preclinical and clinical studies.

Conclusion

This compound represents a significant advancement in the field of adenosine-based therapeutics. Its resistance to enzymatic degradation overcomes a major hurdle that has limited the clinical application of adenosine. The potent anti-inflammatory effects of ANO, mediated through the PI3K/Akt/GSK-3β signaling pathway, provide a strong rationale for its further investigation as a novel therapeutic agent. This technical guide has provided a comprehensive overview of the current knowledge on ANO, with the aim of facilitating future research and accelerating its translation from the laboratory to the clinic. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource for the scientific community in unlocking the full therapeutic potential of this promising molecule.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of adenosine N1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of adenosine N1-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation [jstage.jst.go.jp]

- 7. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine-N-Oxide in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-N-oxide (ANO), a derivative of the endogenous purine nucleoside adenosine, has emerged as a molecule of interest in the field of cellular signaling. Found in natural sources such as royal jelly, ANO exhibits distinct biological activities, particularly in modulating inflammatory responses.[1] Unlike its parent molecule, adenosine, which has a very short half-life and a broad range of receptor-mediated effects, ANO demonstrates a unique profile that suggests potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of ANO's role in cellular signaling, with a focus on its mechanism of action, relevant pathways, and the experimental methodologies used to elucidate its effects.

Core Signaling Pathway: PI3K/Akt/GSK-3β

The primary characterized signaling pathway modulated by this compound is the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase-3β (GSK-3β) pathway.[1] In the context of inflammatory responses, particularly those induced by lipopolysaccharide (LPS) in macrophages, ANO has been shown to exert anti-inflammatory effects by activating this pathway.

Mechanism of Action

ANO up-regulates the phosphorylation of Akt at Serine 473 (Ser473) and its downstream target, GSK-3β, at Serine 9 (Ser9).[1] The phosphorylation of GSK-3β at this site is known to inhibit its activity, which in turn negatively regulates the inflammatory response induced by LPS.[1] This activation of the PI3K/Akt pathway by ANO leads to a reduction in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

It is noteworthy that in LPS-stimulated RAW264.7 macrophage-like cells, ANO's anti-inflammatory effects were not associated with alterations in the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) family members (ERK1/2, p38, and JNK) or the NF-κB p65 subunit.[1] This indicates a degree of specificity in ANO's signaling activity.

The upstream mechanism by which ANO initiates this signaling cascade is still under investigation. It has been hypothesized that ANO may act through the A2B adenosine receptor to activate the PI3K/Akt pathway, although this requires further experimental confirmation.[2] The signaling pathways induced by ANO appear to differ from those of adenosine.[2]

ANO activates the PI3K/Akt pathway, leading to the inhibition of GSK-3β and subsequent suppression of the inflammatory response.

Quantitative Data

While comprehensive dose-response studies providing specific IC50 or EC50 values for this compound are not extensively available in the public domain, existing research indicates its effective concentrations for inhibiting pro-inflammatory cytokine secretion.

| Parameter | Cell Line | Stimulus | Effective Concentration of ANO | Observed Effect | Reference |

| TNF-α Secretion | RAW264.7 cells | LPS | > 1 µM | Significant Inhibition | [1] |

| IL-6 Secretion | RAW264.7 cells | LPS | > 1 µM | Significant Inhibition | [1] |

| TNF-α Secretion | Peritoneal Macrophages | LPS + IFN-γ | Lower than adenosine | Inhibition | [3] |

| IL-6 Secretion | Peritoneal Macrophages | LPS + IFN-γ | Lower than adenosine | Inhibition | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cellular signaling pathways.

Western Blot Analysis of PI3K/Akt Pathway Phosphorylation

This protocol is designed to assess the phosphorylation status of Akt and GSK-3β in response to ANO treatment.

1. Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., RAW264.7 macrophages) in 6-well plates and grow to 70-80% confluency.

-

The day before treatment, replace the medium with a low-serum medium (e.g., 0.5% FBS) to reduce basal levels of Akt phosphorylation.

-

On the day of the experiment, treat the cells with various concentrations of ANO (e.g., 0.1, 1, 5, 10 µM) for a specific time course (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control if available. For inflammatory studies, co-treat with LPS (e.g., 1 µg/mL).

2. Cell Lysis:

-

After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK-3β (Ser9), total GSK-3β, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

-

Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.

MTT Assay for Cell Viability

This colorimetric assay is used to assess whether ANO affects cell proliferation or exhibits cytotoxicity.

1. Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

2. Cell Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the ANO-containing medium to the respective wells. Include a vehicle control and a positive control for cytotoxicity.

-

Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

3. MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

4. Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Experimental and Logical Workflow

The investigation of a novel compound like this compound in cellular signaling typically follows a structured workflow to systematically elucidate its mechanism of action.

References

- 1. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation [jstage.jst.go.jp]

- 3. Anti-inflammatory effects of adenosine N1-oxide - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine-N-Oxide: A Technical Guide to its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-N-oxide (ANO), a naturally occurring oxidized derivative of adenosine found in substances like royal jelly, is emerging as a molecule of significant pharmacological interest.[1][2] Unlike its parent molecule, adenosine, ANO exhibits remarkable stability due to its resistance to degradation by adenosine deaminase.[1] This property prolongs its biological activity and positions it as a potential therapeutic agent. This technical guide provides an in-depth overview of the current understanding of the pharmacological effects of ANO, with a focus on its anti-inflammatory properties and associated signaling pathways. The information presented herein is based on available preclinical research. It is important to note that comprehensive data on its receptor binding affinities, pharmacokinetics, and direct cardiovascular and neuronal effects are currently limited in the scientific literature.

Anti-inflammatory Effects

ANO has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[1][2] It effectively inhibits the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from activated macrophages.[1][3]

Quantitative Data on Cytokine Inhibition

The inhibitory effects of ANO on pro-inflammatory cytokine secretion have been quantified in cell-based assays. The following table summarizes the available data on the efficacy of ANO in inhibiting TNF-α and IL-6 release from lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

| Compound | Target Cytokine | Cell Line | Stimulant | IC₅₀ / Effect | Citation |

| This compound (ANO) | TNF-α | RAW264.7 | LPS (2 µg/mL) | Inhibition observed at 1-40 µM | [4] |

| This compound (ANO) | IL-6 | RAW264.7 | LPS (2 µg/mL) | Inhibition observed at 1-40 µM | [4] |

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are, at least in part, mediated by the modulation of specific intracellular signaling pathways. Research has primarily elucidated its role in the PI3K/Akt/GSK-3β pathway.

PI3K/Akt/GSK-3β Signaling Pathway

ANO has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][3] This activation leads to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3-beta (GSK-3β).[1] The inhibition of GSK-3β is a key mechanism for the anti-inflammatory effects of ANO, as GSK-3β is known to promote inflammatory responses.[1]

Figure 1: ANO-mediated activation of the PI3K/Akt/GSK-3β signaling pathway, leading to the inhibition of the inflammatory response.

Effects on Osteogenic and Adipocyte Differentiation

Beyond its anti-inflammatory properties, ANO has been observed to promote osteogenic and adipocyte differentiation in preclinical models.[3][5] This suggests a potential role for ANO in tissue regeneration and metabolic processes. The pro-differentiative effects are also linked to the activation of the PI3K/Akt signaling pathway.[3]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the current literature. One study has identified adenosine N1-oxide triphosphate as a metabolite of ANO in vivo, suggesting that ANO can be intracellularly phosphorylated.[6] The resistance of ANO to adenosine deaminase is a key metabolic feature that distinguishes it from adenosine and contributes to its prolonged activity.[1]

Figure 2: Simplified representation of the differential metabolism of this compound (ANO) and Adenosine.

Cardiovascular and Neuronal Effects

While adenosine has well-documented effects on the cardiovascular and nervous systems, there is a significant lack of direct experimental evidence on the specific effects of this compound in these areas.[7][8] It is crucial to avoid direct extrapolation of adenosine's effects to ANO without dedicated studies. Future research is needed to elucidate the direct impact of ANO on cardiovascular parameters such as heart rate and blood pressure, as well as on neuronal signaling and function.

Experimental Protocols

In Vivo Model: LPS-Induced Endotoxemia in Mice

This model is commonly used to assess the in vivo anti-inflammatory activity of compounds.

-

Animal Model: Male BALB/c mice are typically used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Mice are randomly divided into control and treatment groups.

-

Compound Administration: this compound (e.g., 135 mg/kg) or vehicle is administered, often orally or intravenously, at specific time points before and/or after LPS challenge.[4]

-

LPS Challenge: Lipopolysaccharide from E. coli is injected intraperitoneally to induce a systemic inflammatory response.

-

Monitoring: Survival rates are monitored over a defined period (e.g., 72 hours).

-

Cytokine Analysis: Blood samples can be collected at various time points to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Figure 3: General experimental workflow for an LPS-induced endotoxemia model in mice to evaluate the anti-inflammatory effects of ANO.

In Vitro Assay: Cytokine Secretion from RAW264.7 Cells

This assay is used to determine the direct anti-inflammatory effects of compounds on macrophage-like cells.

-

Cell Culture: RAW264.7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into multi-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound or vehicle for a specified time.

-

Stimulation: Cells are then stimulated with LPS (e.g., 2 µg/mL) to induce pro-inflammatory cytokine production.[4]

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.

Receptor Binding Profile

A critical aspect of characterizing the pharmacology of a compound is determining its binding affinity for its putative receptors. For this compound, this would involve assessing its affinity for the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. However, to date, there is no publicly available data from radioligand binding assays or other equivalent studies that have determined the binding affinities (Kᵢ values) of ANO for these receptors. The potent biological effects of ANO suggest that it may interact with one or more of these receptors, but further research is required to confirm this and to quantify the binding characteristics.

Conclusion and Future Directions

This compound is a promising pharmacological agent with demonstrated potent anti-inflammatory effects, mediated at least in part through the PI3K/Akt/GSK-3β signaling pathway. Its stability against enzymatic degradation offers a significant advantage over adenosine. However, a comprehensive understanding of its pharmacological profile is currently hampered by the lack of data on its receptor binding affinities, detailed pharmacokinetics, and its direct effects on the cardiovascular and nervous systems.

Future research should prioritize:

-

Receptor Binding Studies: Conducting comprehensive radioligand binding assays to determine the affinity of ANO for all adenosine receptor subtypes.

-

Pharmacokinetic Profiling: Performing detailed ADME studies to understand the in vivo fate of ANO.

-

Cardiovascular and Neuronal Studies: Investigating the direct effects of ANO on cardiovascular and neuronal functions to assess its potential therapeutic applications and safety profile in these systems.

-

Elucidation of Other Signaling Pathways: Exploring other potential signaling pathways that may be modulated by ANO to fully understand its mechanism of action.

Addressing these knowledge gaps will be crucial for the further development of this compound as a potential therapeutic agent for inflammatory and other diseases.

References

- 1. Cardiovascular and respiratory effects of adenosine in conscious man. Evidence for chemoreceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of adenosine receptors on the synaptic and EPSP-spike components of long-term potentiation and depotentiation in the guinea-pig hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine: An Old Drug Newly Discovered - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of adenosine on heart rate variability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Structural Analogs of Adenosine-N-Oxide

This guide provides a comprehensive overview of the synthesis, biological activity, and signaling mechanisms of this compound (ANO) and its structural analogs. ANO, an oxidized derivative of adenosine, has garnered significant interest for its potent anti-inflammatory properties and its role in cellular differentiation, positioning it and its analogs as promising candidates for therapeutic development.

Introduction to this compound (ANO)

This compound is an endogenous nucleoside found in sources such as royal jelly.[1] It is a structural analog of adenosine, characterized by the presence of an N-oxide group at the N1 position of the adenine base.[2][3] This modification significantly alters the molecule's electronic properties and stability, notably conferring resistance to deamination by adenosine deaminase.[4] This resistance may contribute to its potent and sustained biological effects compared to adenosine. Research has primarily focused on its anti-inflammatory effects, which are mediated through distinct signaling pathways, and its potential applications in regenerative medicine due to its influence on cell differentiation.[1][5]

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives typically involves direct oxidation of the parent nucleoside or multi-step reactions starting from adenosine or other purine derivatives.

General Protocol for N1-Oxidation of Adenosine

The conversion of adenosine to adenosine-N1-oxide is a key first step in many synthetic routes. A common method involves the use of an oxidizing agent.

Experimental Protocol: Oxidation of Adenosine to Adenosine-N1-Oxide [6]

-

Reactants : Start with a protected form of adenosine, such as 2′,3′,5′-tri-O-acetyladenosine, to prevent oxidation of the ribose hydroxyl groups.

-

Oxidation Step : Dissolve the protected adenosine in a suitable solvent like acetic acid.

-

Reagent Addition : Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.

-

Reaction Conditions : Heat the mixture at a controlled temperature (e.g., 70-80°C) for several hours.

-

Monitoring : Monitor the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification : Once the reaction is complete, cool the mixture and purify the resulting protected this compound using column chromatography.

-

Deprotection : Remove the acetyl protecting groups using a base, such as ammonia in methanol, to yield the final adenosine-N1-oxide product.[7]

Synthesis of N⁶-Substituted and 2-Halogenated Analogs

Further modifications can be made to the purine ring to explore structure-activity relationships. A versatile strategy involves using guanosine as a starting material to introduce substitutions at the N⁶ and C2 positions.

Experimental Protocol: Synthesis of 2-Chloro-N⁶-Substituted Adenosine Analogs [7]

-

Starting Material : Begin with guanosine.

-

Acetylation : Protect the hydroxyl groups of the ribose moiety by reacting guanosine with acetic anhydride.

-

Chlorination (C6) : React the acetylated guanosine with phosphorus oxychloride (POCl₃) and N,N-diethylaniline to produce the 2-amino-6-chloro intermediate.

-

Deamination-Halogenation (C2) : Convert the 2-amino group to a chloro group via a radical reaction using n-pentyl nitrite and carbon tetrachloride to yield the key 2,6-dichloro intermediate.

-

Nucleophilic Substitution (N⁶) : Selectively displace the more labile 6-chloro group by reacting the intermediate with a desired amine (e.g., cyclic hydrazines or chiral alkylamines) in the presence of a base like triethylamine.

-

Deprotection : Remove the acetyl protecting groups with sodium methoxide in methanol or anhydrous ammonia in ethanol to obtain the final 2-chloro-N⁶-substituted adenosine analog.

Biological Activity and Quantitative Data

ANO and its analogs exhibit a range of biological activities, with the most prominent being anti-inflammatory effects and the promotion of cell differentiation.

Anti-inflammatory Activity

ANO has demonstrated potent anti-inflammatory effects both in vitro and in vivo. It significantly inhibits the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from macrophages stimulated by lipopolysaccharide (LPS).[1][4] In animal models of sepsis, ANO treatment has been shown to reduce cytokine levels, decrease markers of oxidative stress, and improve survival rates.[4]

| Compound | Model System | Measured Effect | Quantitative Data | Reference |

| This compound (ANO) | LPS-stimulated RAW264.7 cells | Inhibition of TNF-α secretion | Significant inhibition | [1][5] |

| This compound (ANO) | LPS-stimulated RAW264.7 cells | Inhibition of IL-6 secretion | Significant inhibition | [1][5] |

| This compound (ANO) | Rat model of sepsis (CLP) | Reduction of serum IL-1β | Significant decrease vs. control | [4] |

| This compound (ANO) | Rat model of sepsis (CLP) | Reduction of serum IL-6 | Significant decrease vs. control | [4] |

| This compound (ANO) | Rat model of sepsis (CLP) | Reduction of serum TNF-α | Significant decrease vs. control | [4] |

Cell Differentiation

ANO has been shown to promote the differentiation of mesenchymal stem cells. This suggests its potential use in regenerative medicine.[1]

| Compound | Cell Line | Effect | Assay | Reference |

| This compound (ANO) | MC3T3-E1 (pre-osteoblastic) | Promoted osteogenic differentiation | Increased alkaline phosphatase activity | [1] |

| This compound (ANO) | MC3T3-E1 (pre-osteoblastic) | Promoted mineralization | Increased calcium deposition | [1] |

| This compound (ANO) | 3T3-L1 (pre-adipocyte) | Promoted adipocyte differentiation | Increased adipogenesis | [1] |

Adenosine Receptor Affinity

While ANO's primary mechanism appears distinct from direct, high-affinity adenosine receptor agonism in some contexts, structural analogs are often designed to target these receptors. N-oxidation at the N1-position is generally tolerated for maintaining affinity at A₃ receptors.[8]

| Analog Type | Receptor | Affinity (Ki) / Selectivity | Reference |

| N⁶-Substituted Analogs | A₁ | Low nM range | [7] |

| N⁶-Substituted Analogs | A₂ₐ | High nM to µM range | [7] |

| N⁶-Benzyl-5'-(N-methylcarboxamido)adenosine | A₃ | 37-56-fold selective for A₃ | [8] |

Signaling Pathways

The biological effects of this compound are mediated by specific intracellular signaling cascades.

PI3K/Akt/GSK-3β Signaling Pathway

The anti-inflammatory and cell differentiation effects of ANO are primarily attributed to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway.[1][5] In LPS-stimulated macrophages, ANO upregulates the phosphorylation of Akt (at Ser473) and its downstream target GSK-3β (at Ser9).[1] The phosphorylation and subsequent inhibition of GSK-3β are known to negatively regulate the inflammatory response.[1] Unlike adenosine, ANO achieves this without affecting the phosphorylation of MAPK family members (ERK1/2, p38, JNK) or NF-κB p65.[1][5]

Caption: ANO activates the PI3K/Akt pathway, inhibiting GSK-3β to suppress inflammation.

General Adenosine Receptor Signaling

While not the primary pathway for ANO's anti-inflammatory effects, the classical adenosine receptor pathways are crucial for many of its structural analogs. These G protein-coupled receptors (GPCRs) modulate adenylate cyclase (AC) activity and other downstream effectors.

-

A₁ and A₃ Receptors : Coupled to inhibitory G-proteins (Gᵢ), which inhibit adenylate cyclase, decreasing intracellular cyclic AMP (cAMP).[9]

-

A₂ₐ and A₂ₑ Receptors : Coupled to stimulatory G-proteins (Gₛ), which activate adenylate cyclase, increasing intracellular cAMP.[9]

-

Downstream Effectors : Beyond cAMP, adenosine receptor activation can involve phospholipase C (PLC), nitric oxide (NO), and MAP kinases.[9]

Experimental Workflows and Protocols

This section details common methodologies used to characterize the biological activity of this compound analogs.

Caption: Workflow for evaluating the anti-inflammatory potential of ANO analogs.

Protocol: Western Blot for Akt Phosphorylation[1]

-

Cell Culture and Treatment : Seed RAW264.7 cells in 6-well plates. Once confluent, pre-treat the cells with the desired concentration of the ANO analog for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 15-30 minutes.

-

Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt, diluted in the blocking buffer.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol: In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)[4]

-

Animal Model : Use male Sprague-Dawley rats (or similar). Anesthetize the animals according to approved institutional protocols.

-

Surgical Procedure : Make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it twice with an 18-gauge needle. Gently squeeze the cecum to extrude a small amount of feces. Return the cecum to the peritoneal cavity and close the incision.

-

Drug Administration : Administer the ANO analog (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and time relative to the CLP procedure. A control group should receive the vehicle.

-

Monitoring : Monitor the animals for survival over a set period (e.g., 72 hours).

-

Sample Collection : At a specified endpoint, collect blood samples for cytokine analysis (e.g., IL-6, TNF-α via ELISA) and tissue samples (e.g., liver, spleen) for oxidative stress marker analysis (e.g., MDA, MPO assays).

-

Data Analysis : Compare survival curves using a log-rank test and analyze biomarker data using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

Structural analogs of this compound represent a promising class of compounds with significant therapeutic potential, particularly in the treatment of inflammatory disorders. The N1-oxide modification confers unique biological properties, directing cellular responses through the PI3K/Akt/GSK-3β pathway, distinct from traditional adenosine receptor agonism. Future research should focus on synthesizing a broader range of analogs with modifications at the N⁶, C2, and ribose positions to optimize potency, selectivity, and pharmacokinetic properties. A deeper understanding of the specific molecular targets upstream of PI3K activation will be crucial for advancing these compounds toward clinical applications.

References

- 1. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compound Adenosine N1-oxide - Chemdiv [chemdiv.com]

- 3. medkoo.com [medkoo.com]

- 4. Effects of adenosine N1-Oxide and pioglitazone on inflammatory and antioxidant state in sepsis caused by experimental cecal puncture in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation [jstage.jst.go.jp]

- 6. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of Adenosine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine N1-oxide (ANO) is an oxidized derivative of adenosine, a fundamental purine nucleoside involved in numerous physiological processes. Found naturally in substances like royal jelly, ANO has garnered significant interest for its potential therapeutic properties, including potent anti-inflammatory effects. Unlike its parent molecule, adenosine, ANO is resistant to deamination, giving it a longer biological half-life and making it an attractive candidate for drug development. Accurate and reliable methods for the detection and quantification of ANO in various biological matrices are therefore crucial for pharmacokinetic studies, mechanism of action investigations, and quality control in drug manufacturing.

This document provides detailed protocols for the quantification of adenosine-N-oxide using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and specificity. Additionally, a prospective approach using aptamer-based biosensors is discussed.

Method 1: Quantification of this compound by Reverse-Phase HPLC-UV

This method is suitable for the quantification of ANO in relatively clean sample matrices, such as buffered solutions, cell culture media, and partially purified extracts. It relies on the separation of ANO from other sample components on a C18 reverse-phase column followed by detection using its characteristic UV absorbance.

Experimental Protocol

1. Sample Preparation (from Cell Culture Supernatant): a. Collect cell culture medium into a sterile microcentrifuge tube. b. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris. c. To 500 µL of the supernatant, add 500 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex for 30 seconds and incubate at -20°C for 30 minutes. e. Centrifuge at 15,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. g. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 93% Water / 7% Acetonitrile). h. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV System and Conditions:

- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[1]

- Mobile Phase: An isocratic mobile phase of water with 7% (v/v) acetonitrile is often effective.[1] For better peak shape, a buffer such as 25 mM ammonium acetate can be used.[2]

- Flow Rate: 0.8 mL/min.[1]

- Column Temperature: 30-35°C.[2]

- Injection Volume: 10-20 µL.

- UV Detector Wavelength: 260 nm (based on adenosine's absorbance maximum).[1]

- Run Time: Approximately 10-15 minutes, ensuring elution of ANO and any interfering compounds.

3. Calibration and Quantification: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase. b. Perform serial dilutions to create a set of calibration standards (e.g., ranging from 0.1 µg/mL to 100 µg/mL). c. Inject each standard into the HPLC system to generate a calibration curve by plotting peak area versus concentration. d. Inject the prepared samples and determine the concentration of ANO from the calibration curve.

Experimental Workflow: HPLC-UV Analysis

Method 2: Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for quantifying low-abundance analytes in complex biological matrices like plasma, tissue homogenates, and urine. This method utilizes the specific mass-to-charge ratio (m/z) of the parent molecule and a characteristic fragment ion for unambiguous identification and quantification.

Experimental Protocol

1. Sample Preparation:

- Follow the same sample preparation steps (1a-1h) as described in the HPLC-UV protocol. For plasma or tissue homogenates, a solid-phase extraction (SPE) may be required for cleaner samples and will improve sensitivity.

- Internal Standard: For highest accuracy, spike the sample with a stable isotope-labeled internal standard (e.g., Adenosine N1-oxide-¹⁵N) prior to protein precipitation.[3]

2. LC-MS/MS System and Conditions:

- LC System: UPLC or HPLC system.

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.2 - 0.4 mL/min.

- Gradient: A typical gradient would be:

- 0-1 min: 2% B

- 1-5 min: 2% to 95% B

- 5-7 min: 95% B

- 7-7.1 min: 95% to 2% B

- 7.1-10 min: 2% B (re-equilibration)

- Injection Volume: 5-10 µL.

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

3. Mass Spectrometer Parameters (MRM):

- The fragmentation of nucleosides typically involves the cleavage of the glycosidic bond.[4]

- Parent Ion (Q1): The protonated molecular ion [M+H]⁺ for this compound (C₁₀H₁₃N₅O₅) is m/z 284.1 .

- Product Ion (Q3): The most likely characteristic product ion would correspond to the protonated adenine N1-oxide base moiety, formed by the loss of the ribose sugar (132 Da). This transition would be m/z 152.1 .

- MRM Transition for ANO: 284.1 → 152.1 (This transition should be optimized experimentally).

- MRM Transition for Adenosine (for comparison): 268.1 → 136.1.[2][5]

4. Quantification:

- Quantification is performed by comparing the peak area ratio of the analyte MRM transition to the internal standard MRM transition against a calibration curve prepared in a similar biological matrix.

Experimental Workflow: LC-MS/MS Analysis

Quantitative Data Summary

The following table summarizes typical performance characteristics for nucleoside analysis. Specific values for this compound must be determined during method validation.

| Parameter | HPLC-UV (Typical) | LC-MS/MS (Typical) | Reference |

| Limit of Detection (LOD) | ~0.2 µg/mL | < 1 ng/mL | [1] |

| Limit of Quantification (LOQ) | ~0.7 µg/mL | ~1-10 ng/mL | [1] |

| Linear Range | 0.7 - 100 µg/mL | pg/mL to µg/mL range | [1] |

| Precision (%RSD) | < 15% | < 15% | [1] |

| Accuracy (%Recovery) | 85 - 115% | 85 - 115% | [6] |

Method 3: Aptamer-Based Biosensors (Prospective Method)

Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity.[7] While numerous aptamer-based sensors have been developed for adenosine,[8] specific aptamers for this compound are not yet widely available. The development of an ANO-specific aptamer would open the door to rapid, sensitive, and potentially portable detection methods (e.g., electrochemical or fluorescent sensors).

Developmental Workflow

The creation of an aptamer-based sensor for ANO would involve:

-

SELEX (Systematic Evolution of Ligands by Exponential Enrichment): This is the process of selecting aptamers that bind specifically to ANO from a large, random library of nucleic acid sequences.

-

Aptamer Characterization: The selected aptamers must be tested for their binding affinity (e.g., using isothermal titration calorimetry) and specificity against adenosine and other related nucleosides.[9]

-

Sensor Fabrication: The validated aptamer would be integrated into a sensor platform. For example, it could be immobilized on a gold electrode. In the presence of ANO, the aptamer would undergo a conformational change, triggering a measurable electrochemical signal.

Conceptual Workflow: Aptamer-Based Electrochemical Sensor

References

- 1. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.und.edu [med.und.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lifesciencesite.com [lifesciencesite.com]

- 5. massbank.eu [massbank.eu]

- 6. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On-chip selection of adenosine aptamer using graphene oxide-coated magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

- 9. researchgate.net [researchgate.net]

Application of Adenosine-N-Oxide in Regenerative Medicine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-N-oxide (ANO), a derivative of adenosine, has emerged as a promising molecule in the field of regenerative medicine. Found in natural sources such as royal jelly, ANO exhibits potent anti-inflammatory properties and has been shown to promote the differentiation of mesenchymal stem cells.[1] Unlike its parent molecule, adenosine, which has a very short half-life in blood, ANO is more stable, making it a more viable candidate for therapeutic applications.[2]

These application notes provide a comprehensive overview of the use of ANO in promoting osteogenic and adipogenic differentiation. The document includes detailed protocols for in vitro experiments, quantitative data from key studies, and visualizations of the underlying signaling pathways and experimental workflows. The primary mechanism of ANO's regenerative effects involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound (ANO) on osteogenic and adipogenic differentiation in murine pre-osteoblastic MC3T3-E1 cells and murine pre-adipocyte 3T3-L1 cells, respectively.

Table 1: Effect of this compound on Osteogenic Differentiation of MC3T3-E1 Cells

| Treatment | Alkaline Phosphatase (ALP) Activity (Fold Change vs. Control) | Calcium Deposition (Fold Change vs. Control) |

| Control | 1.0 | 1.0 |

| This compound (ANO) | Significantly Increased | Significantly Increased |

| ANO + Wortmannin (PI3K Inhibitor) | Abrogated ANO-induced increase* | Not Reported |

*Specific quantitative fold changes were not provided in the source material, but the effects were reported as significant.[1]

Table 2: Effect of this compound on Adipocyte Differentiation of 3T3-L1 Cells

| Treatment | Adipocyte Differentiation (Oil Red O Staining, Absorbance at 490 nm) |

| Control (Insulin + Dexamethasone) | Baseline |

| This compound (ANO) | Dose-dependent increase |

| Adenosine | Increase at higher concentrations than ANO |

*ANO was reported to promote differentiation at "much lower concentrations than adenosine".[3] Specific absorbance values were not detailed in the abstract.

Signaling Pathway

The regenerative effects of this compound are primarily mediated through the PI3K/Akt/GSK-3β signaling pathway. The diagram below illustrates this mechanism.

Caption: PI3K/Akt/GSK-3β signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Osteogenic Differentiation of MC3T3-E1 Cells

This protocol describes the induction of osteogenic differentiation in MC3T3-E1 pre-osteoblastic cells using this compound.

Materials:

-

MC3T3-E1 cells

-

Alpha-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (ANO)

-

Ascorbic acid

-

β-glycerophosphate

-

Alkaline Phosphatase (ALP) assay kit

-

Alizarin Red S staining solution

-

Wortmannin (optional, for pathway inhibition studies)

Procedure:

-

Cell Culture: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation:

-

Seed cells in appropriate culture plates.

-

Once confluent, switch to osteogenic differentiation medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Add this compound to the differentiation medium at desired concentrations.

-

Culture for 7-21 days, changing the medium every 2-3 days.

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

After the desired culture period, wash the cells with PBS.

-

Lyse the cells according to the ALP assay kit manufacturer's instructions.

-

Measure ALP activity using the kit and normalize to total protein content.

-

-

Calcium Deposition Assay (Alizarin Red S Staining):

-

After 21 days of differentiation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Stain with Alizarin Red S solution for 20 minutes.

-

Wash with deionized water and visualize the mineralized nodules.

-

For quantification, extract the stain with a suitable solvent and measure absorbance.

-

Protocol 2: Adipocyte Differentiation of 3T3-L1 Cells

This protocol details the method for inducing adipocyte differentiation in 3T3-L1 pre-adipocyte cells using this compound.

Materials:

-

3T3-L1 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Insulin

-